molecular formula C24H22FN3OS2 B15084296 (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-07-8

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15084296
CAS No.: 623940-07-8
M. Wt: 451.6 g/mol
InChI Key: ZKVIKHYIWJKGGW-MTJSOVHGSA-N
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Description

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a pyrazole ring fused with a thiazolidinone core. Its structure includes a 3-(3-fluoro-4-methylphenyl) substituent on the pyrazole ring and an isobutyl group at the 3-position of the thiazolidinone.

Properties

CAS No.

623940-07-8

Molecular Formula

C24H22FN3OS2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22FN3OS2/c1-15(2)13-27-23(29)21(31-24(27)30)12-18-14-28(19-7-5-4-6-8-19)26-22(18)17-10-9-16(3)20(25)11-17/h4-12,14-15H,13H2,1-3H3/b21-12-

InChI Key

ZKVIKHYIWJKGGW-MTJSOVHGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or halides; reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolidinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Substituents on Pyrazole Ring Alkyl Chain on Thiazolidinone Thioxo/Thioether Group Molecular Weight (g/mol) Key Properties
Target Compound 3-(3-fluoro-4-methylphenyl) Isobutyl 2-thioxo ~478.5 Moderate lipophilicity, potential H-bonding via thioxo
3-(3-fluoro-4-propoxyphenyl) 4-fluorobenzyl 2-thioxo ~588.6 Higher hydrophobicity (propoxy group)
3-(3-fluoro-4-propoxyphenyl) Heptyl 2-thioxo ~536.6 Increased lipophilicity (long alkyl chain)
3-(4-isobutoxy-3-methylphenyl) 3-methoxypropyl 2-thioxo ~579.7 Enhanced solubility (methoxy group)
Substituted benzylidene Phenylamino 2-(methylthio) ~350–400 Reduced H-bonding capacity (thioether vs. thioxo)

Key Observations:

  • Alkyl Chain Length: The isobutyl group in the target compound balances lipophilicity and steric bulk, whereas longer chains (e.g., heptyl in ) increase membrane permeability but may reduce solubility.
  • Aromatic Substituents: The 3-fluoro-4-methylphenyl group in the target compound provides moderate electron-withdrawing effects compared to the 3-fluoro-4-propoxyphenyl group in , which introduces steric hindrance and hydrophobicity.
  • Thioxo vs.

Inferred Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent in the evidence, structural parallels suggest:

  • Anticancer Potential: The thioxo-thiazolidinone scaffold is associated with ferroptosis induction in cancer cells ( ). Fluorine substituents may enhance metabolic stability and target affinity.

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antioxidant
  • Antidiabetic

These properties make them promising candidates for drug development. The biological activity is often influenced by the substituents on the thiazolidin ring, which can modulate interactions with biological targets.

The specific structure of the compound includes:

  • A thiazolidin ring with a thioxo group at position 2.
  • A pyrazole moiety that may enhance biological activity due to its ability to interact with various receptors.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications at different positions on the thiazolidin ring can enhance cytotoxicity against human colon adenocarcinoma cells (HT29) and other cancer types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria and certain fungi like Candida albicans. The presence of the pyrazole group may contribute to enhanced membrane permeability and increased efficacy against microbial cells .

Anti-inflammatory Effects

Thiazolidin derivatives are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways. The specific compound's structure allows it to modulate these pathways effectively .

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated various thiazolidin derivatives for their antioxidant capacity using assays like DPPH and ABTS. The findings indicated that certain modifications significantly enhance antioxidant activity, suggesting potential applications in diseases where oxidative stress is a factor .
  • Diabetes Management : Thiazolidin-4-one derivatives have been investigated for their antidiabetic properties, particularly their ability to activate PPARγ receptors. This activation plays a crucial role in glucose metabolism and insulin sensitivity .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting monoamine oxidase (MAO), which is involved in neurotransmitter degradation. This action may have implications for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals; enhances antioxidant capacity
AntidiabeticActivates PPARγ; improves insulin sensitivity

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